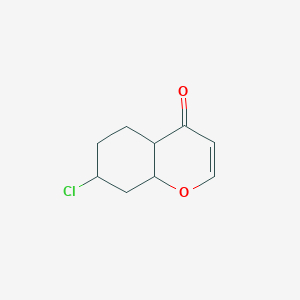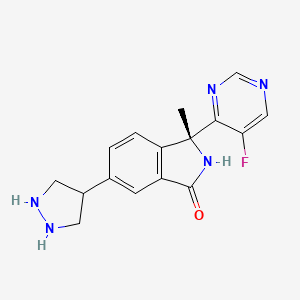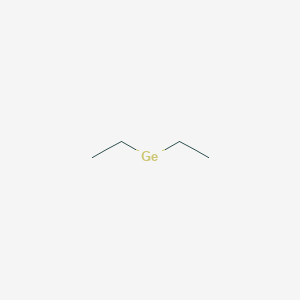![molecular formula C11H16N5O5+ B12352991 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one](/img/structure/B12352991.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 7-methyl- is a modified purine nucleoside. It is a methylated version of guanosine, where a methyl group is added to the nitrogen at position 7 of the guanine base. This compound is commonly found in RNA molecules, particularly in the cap structure of messenger RNA (mRNA), where it plays a crucial role in the regulation of gene expression and RNA stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine, 7-methyl- typically involves the alkylation of guanosine at the nitrogen-7 position. This can be achieved using alkyl halides such as methyl iodide, methyl bromide, or methyl chloride under mild conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of Guanosine, 7-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Guanosine, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The methyl group at the nitrogen-7 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-methylguanine derivatives, while substitution reactions can produce various functionalized guanosine compounds .
Wissenschaftliche Forschungsanwendungen
Guanosine, 7-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Biology: The compound is crucial in the study of RNA metabolism, including mRNA capping and stability.
Industry: It is used in the production of synthetic RNA molecules for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of Guanosine, 7-methyl- involves its incorporation into RNA molecules, where it affects various cellular processes. The compound acts as a cap structure at the 5’ end of mRNA, protecting the RNA from degradation and facilitating its translation into proteins. It also interacts with specific proteins involved in RNA processing and export, influencing gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Trimethylguanosine: Another methylated guanosine derivative with three methyl groups.
2,2,7-Trimethylguanosine: A highly methylated version of guanosine found in certain RNA molecules.
Uniqueness: Guanosine, 7-methyl- is unique due to its specific methylation at the nitrogen-7 position, which plays a critical role in mRNA capping and stability. This modification is essential for proper gene expression and RNA metabolism, distinguishing it from other methylated nucleosides .
Eigenschaften
Molekularformel |
C11H16N5O5+ |
|---|---|
Molekulargewicht |
298.28 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one |
InChI |
InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-7,10,17-19H,2H2,1H3,(H-,12,14,20)/p+1/t4-,5?,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
BPMGLPVMHYOPGI-XXWJQXOGSA-O |
Isomerische SMILES |
C[N+]1=CN(C2=NC(=N)NC(=O)C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C[N+]1=CN(C2=NC(=N)NC(=O)C21)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)


![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)



![4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/structure/B12352957.png)
![(alphaS)-N-[(1S)-2-[[(5S)-4,5-Dihydro-3-methyl-4-oxo-3H-2,3-benzodiazepin-5-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-alpha-hydroxybenzeneacetamide](/img/structure/B12352966.png)

![2-methyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B12352975.png)
![[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazinan-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12352979.png)
![N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine](/img/structure/B12352984.png)
